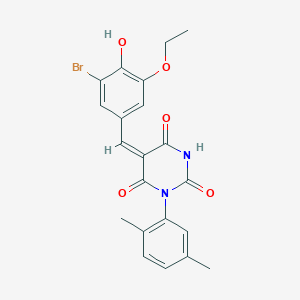![molecular formula C16H17Cl2N3O2S B5915953 2,6-dichloro-N'-[4-(dimethylamino)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5915953.png)
2,6-dichloro-N'-[4-(dimethylamino)benzylidene]-4-methylbenzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dichloro-N'-[4-(dimethylamino)benzylidene]-4-methylbenzenesulfonohydrazide, commonly known as DMABN, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
作用機序
DMABN exerts its biological effects through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. DMABN has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and matrix metalloproteinases, which are involved in inflammatory and cancerous processes. DMABN also activates the nuclear factor-kappa B pathway, leading to the upregulation of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
DMABN has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral activities. DMABN has been shown to induce apoptosis in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. DMABN has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. Additionally, DMABN has been shown to inhibit the replication of various viruses, including HIV-1 and herpes simplex virus.
実験室実験の利点と制限
DMABN has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. DMABN can be easily synthesized in large quantities and is stable under various conditions, making it suitable for long-term storage and transportation. Additionally, DMABN can be modified to create various derivatives with desired properties. However, DMABN also has some limitations, including its potential toxicity and limited solubility in water, which can affect its biological activity.
将来の方向性
There are several future directions for DMABN research, including the development of new derivatives with improved properties, the investigation of its potential applications in other fields, and the elucidation of its mechanism of action at the molecular level. Additionally, more studies are needed to evaluate the safety and efficacy of DMABN in various biological systems. Overall, DMABN has great potential for various applications in science and medicine, and further research is needed to fully explore its potential.
合成法
DMABN can be synthesized by reacting 2,6-dichloro-4-methylbenzenesulfonyl chloride with N,N-dimethyl-4-aminobenzaldehyde in the presence of sodium hydrazide. The resulting product is then purified through recrystallization to obtain DMABN in its pure form.
科学的研究の応用
DMABN has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and material science. In medicine, DMABN has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. In biotechnology, DMABN has been used as a fluorescent probe for detecting metal ions and as a ligand for synthesizing metal complexes. In material science, DMABN has been utilized for synthesizing organic crystals with desirable optical and electronic properties.
特性
IUPAC Name |
2,6-dichloro-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O2S/c1-11-8-14(17)16(15(18)9-11)24(22,23)20-19-10-12-4-6-13(7-5-12)21(2)3/h4-10,20H,1-3H3/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXILKFNMQLGQRE-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)S(=O)(=O)NN=CC2=CC=C(C=C2)N(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Cl)S(=O)(=O)N/N=C/C2=CC=C(C=C2)N(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-chlorobenzamide](/img/structure/B5915870.png)
![4-methyl-N-[4-oxo-3-{[(4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}-1(4H)-naphthalenylidene]benzenesulfonamide](/img/structure/B5915873.png)
![2-chloro-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5915876.png)


![N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5915891.png)


![methyl 4-[5-(4-hydroxy-3-methoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5915924.png)
![methyl 4-[5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5915930.png)

![6-(4-hydroxy-3-methoxybenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915950.png)

![1-[4-(benzyloxy)phenyl]-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5915966.png)